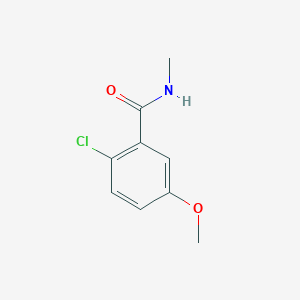
2-chloro-5-methoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position, a methoxy group at the fifth position, and a methyl group attached to the nitrogen atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-N-methylbenzamide typically involves the reaction of 2-chloro-5-methoxybenzoic acid with N-methylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
化学反応の分析
Types of Reactions
2-chloro-5-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amide group can be reduced to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields an amide derivative.
Oxidation: Oxidation of the methoxy group yields a hydroxyl derivative.
Reduction: Reduction of the amide group yields the corresponding amine.
Hydrolysis: Hydrolysis yields 2-chloro-5-methoxybenzoic acid and N-methylamine.
科学的研究の応用
2-chloro-5-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-chloro-5-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The methoxy and chlorine substituents play a crucial role in determining the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
N-methoxy-N-methylbenzamide: Lacks the chlorine and methoxy substituents, resulting in different chemical properties and reactivity.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains additional functional groups, leading to varied applications and reactivity.
2-chloro-5-fluoro-N-methoxy-N-methylbenzamide: The fluorine substituent alters the electronic properties and reactivity compared to the methoxy group.
Uniqueness
2-chloro-5-methoxy-N-methylbenzamide is unique due to the specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its utility in various research applications.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
2-chloro-5-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H10ClNO2/c1-11-9(12)7-5-6(13-2)3-4-8(7)10/h3-5H,1-2H3,(H,11,12) |
InChIキー |
ZKJLPGLTFSLZCW-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=CC(=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


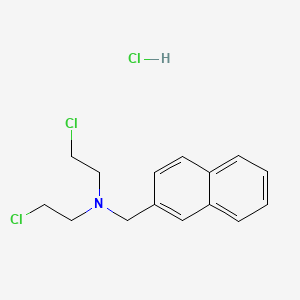
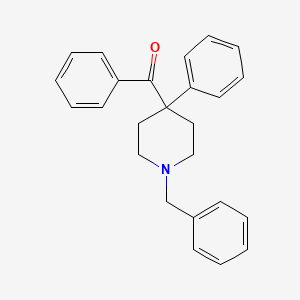
![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)
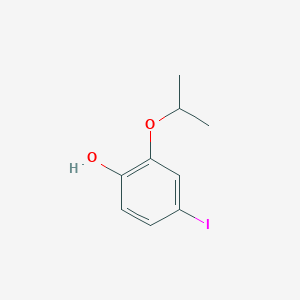
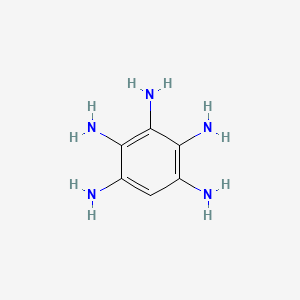
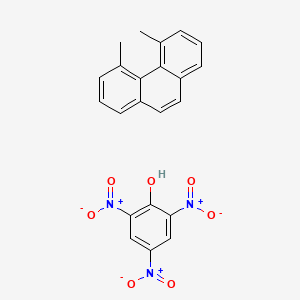
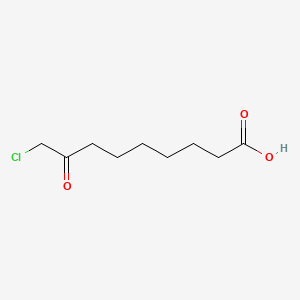
![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)
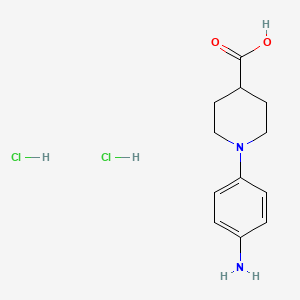

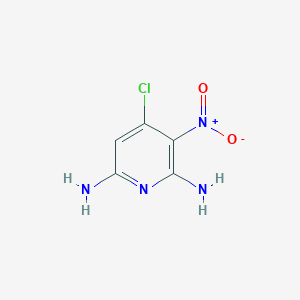
![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)
